molecular formula C15H12ClF2NO2 B5772680 2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide

2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide

Cat. No.: B5772680
M. Wt: 311.71 g/mol
InChI Key: PPXADLKJKYNJMM-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula C15H12ClF2NO2 It is a derivative of benzamide, characterized by the presence of chloro, difluoro, and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation or reduction can lead to changes in the functional groups present.

Scientific Research Applications

2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The chloro and difluoro groups may enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,5-difluorobenzoic acid
  • 4-methoxybenzylamine
  • 2-chloro-5-fluoropyrimidine

Uniqueness

2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NO2/c1-21-10-4-2-9(3-5-10)8-19-15(20)11-6-13(17)14(18)7-12(11)16/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXADLKJKYNJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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